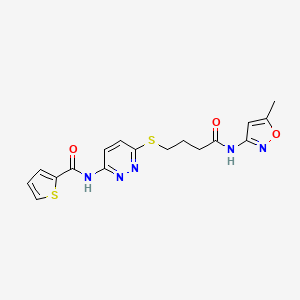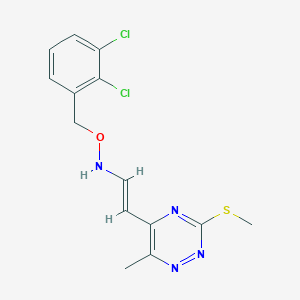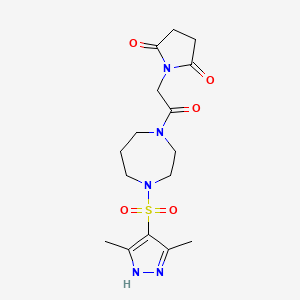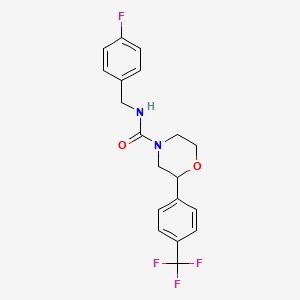
N-(4-fluorobenzyl)-2-(4-(trifluoromethyl)phenyl)morpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorobenzyl)-2-(4-(trifluoromethyl)phenyl)morpholine-4-carboxamide, also known as ABT-639, is a selective T-type calcium channel blocker that has been extensively researched for its potential therapeutic applications. This compound has attracted significant attention due to its ability to modulate calcium channels, which play a crucial role in several physiological processes.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Structure
Research on these compounds often begins with their synthesis, demonstrating innovative approaches to creating complex molecules. For instance, the synthesis of pyrimidine derivatives linked with morpholinophenyl groups involves intermediate compounds leading to products with established structures through spectral data, including 1H-NMR, 13C-NMR, and 19F-NMR (S. Gorle et al., 2016). Another study detailed the synthesis and gastrokinetic activity of specific benzamides, showcasing the introduction of various substituents to enhance activity (S. Kato et al., 1991).
Biological Activity
The biological activity of these compounds, particularly against cancer and microbial organisms, has been a significant focus. Some derivatives demonstrate notable antitumor activity by inhibiting cancer cell proliferation (Xuechen Hao et al., 2017; Jiu-Fu Lu et al., 2017). Additionally, compounds have been evaluated for their antibacterial and antifungal activities, with some showing promising results (Loganathan Velupillai et al., 2015).
Structural Analysis
The crystal structure and molecular interactions of these compounds provide insights into their potential modes of action. Studies involving X-ray crystallography and DFT calculations have helped elucidate the structural details and tautomeric states of these molecules, contributing to our understanding of their chemical behavior and interaction with biological targets (Mojtaba Keikha et al., 2019).
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F4N2O2/c20-16-7-1-13(2-8-16)11-24-18(26)25-9-10-27-17(12-25)14-3-5-15(6-4-14)19(21,22)23/h1-8,17H,9-12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSYBTJTAWZOOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NCC2=CC=C(C=C2)F)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,7-dimethyl-8-(2-(4-phenethylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2550972.png)
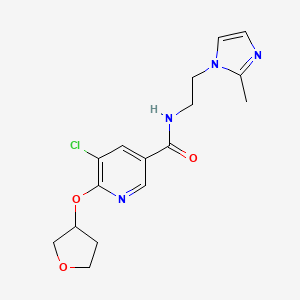
![6,6-Difluoro-1-azaspiro[3.3]heptane hemioxalate](/img/structure/B2550977.png)
![[2-(4-Ethoxyanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2550978.png)
![3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane](/img/structure/B2550980.png)
![N-(3-chlorobenzyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2550981.png)
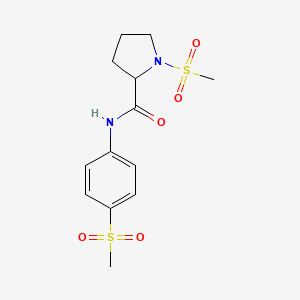
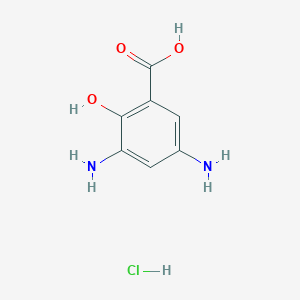
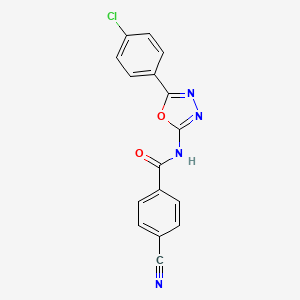
![2-[6-(4-Butylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2550986.png)
![N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2550988.png)
